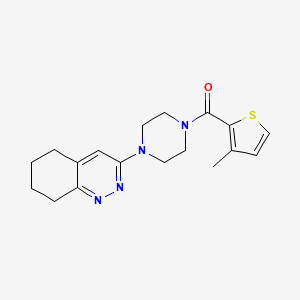

(3-Methylthiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

The compound (3-Methylthiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone features a 3-methylthiophene moiety linked via a methanone group to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin group.

Propriétés

IUPAC Name |

(3-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-13-6-11-24-17(13)18(23)22-9-7-21(8-10-22)16-12-14-4-2-3-5-15(14)19-20-16/h6,11-12H,2-5,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYZBRXTAHLREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

For instance, thiophene derivatives have been reported to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of therapeutic properties. For instance, its anti-inflammatory property might involve the inhibition of pro-inflammatory cytokines. Its anti-cancer property could be related to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water. This solubility profile can influence the compound’s bioavailability.

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, its anti-inflammatory property could lead to the reduction of inflammation in the body. Its anti-cancer property could result in the inhibition of cancer cell growth.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability could be affected by the pH of the environment.

Activité Biologique

(3-Methylthiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to a class of piperazine derivatives. Compounds of this nature often exhibit diverse biological activities due to their structural features, which allow for interactions with various biological targets.

Chemical Structure

The compound features:

- A 3-methylthiophen moiety, which can influence lipophilicity and biological interactions.

- A piperazine ring , known for its role in drug design and interaction with neurotransmitter receptors.

- A tetrahydrocinnolin structure, which may contribute to neuroactive properties.

Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives can exhibit antidepressant and anxiolytic properties. The mechanism often involves modulation of serotonin and dopamine receptors. For instance, compounds similar to the one have been shown to interact with the 5-HT1A receptor, which is crucial for mood regulation.

Anticancer Properties

Some studies suggest that compounds containing tetrahydrocinnolin structures may possess anticancer activity. This is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanism can vary but often involves interference with cell cycle regulation or induction of oxidative stress.

Antimicrobial Activity

Piperazine derivatives have also been explored for their antimicrobial properties. The presence of sulfur in the thiophen moiety can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. Research on related compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells.

Case Studies

- Antidepressant Activity : A study on a series of piperazine derivatives reported significant antidepressant effects in animal models, highlighting their potential for treating mood disorders.

- Anticancer Research : In vitro studies demonstrated that tetrahydrocinnolin derivatives inhibited the proliferation of various cancer cell lines, suggesting a promising avenue for cancer therapy development.

- Antimicrobial Testing : Various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Mechanism of Action |

|---|---|---|

| Antidepressant | Piperazine derivatives | Serotonin receptor modulation |

| Anticancer | Tetrahydrocinnolin derivatives | Induction of apoptosis |

| Antimicrobial | Sulfur-containing compounds | Disruption of microbial membranes |

| Neuroprotective | Neuroactive piperazines | Reduction of oxidative stress |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

Compound 7f (1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone)

- Thiophene Variation : Replaces 3-methylthiophene with a benzo[b]thiophene ring, increasing aromaticity and steric bulk.

- Linker: Propanone spacer (vs. methanone in the target compound), which may alter molecular rigidity and binding orientation.

- Piperazine Substituent: 4-Nitrophenyl group (electron-withdrawing) instead of tetrahydrocinnolin.

- Properties: Melting point 138–141°C; IR shows C=O (1683 cm⁻¹) and NO₂ (1517 cm⁻¹) stretches .

Compound 21 (MK37) (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone)

- Thiophene Variation : Unsubstituted thiophene (vs. 3-methylthiophene), reducing steric hindrance.

- Piperazine Substituent : 4-Trifluoromethylphenyl group (lipophilic and electron-withdrawing).

- Synthesis : Uses HOBt/TBTU-mediated coupling of thiophene-2-carboxylic acid with substituted piperazine .

Compound ((3-Ethoxythiophen-2-yl){4-[4-nitro-3-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}methanone)

Piperazine Substituent Variations

Linker and Structural Flexibility

- Target Compound: Methanone linker directly connects thiophene and piperazine, maximizing rigidity.

- Compound 8a (1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol): Hydroxyl group in the linker adds polarity and H-bonding capability .

Physicochemical Properties

Implications for Structure-Activity Relationships (SAR)

- Piperazine Substituents: Tetrahydrocinnolin (target) may offer unique binding interactions vs. trifluoromethylphenyl (Compound 21) or nitrophenyl (Compound 7f).

- Linker Rigidity: Methanone linkers favor defined binding orientations, while propanone or propanol linkers (Compound 7f, 8a) introduce flexibility .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.